molecular formula C7H12F3N B8183707 (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine

(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B8183707
M. Wt: 167.17 g/mol
InChI Key: KHKJUJGNSSJMED-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine: is an organic compound with the molecular formula C7H12F3N It is a derivative of cyclohexylamine, where a trifluoromethyl group is attached to the second carbon in the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine can be achieved through the hydrogenation of the corresponding trifluoromethylaniline in trifluoroacetic acid at room temperature under atmospheric pressure. This process is mediated by platinum dioxide (PtO2) and results in a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone oxime.

    Reduction: It can be reduced to form cyclohexylamine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexanone oxime.

    Reduction: Cyclohexylamine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, it interacts with molecular oxygen over alumina-based catalysts to form cyclohexanone oxime . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it valuable in various applications where these properties are desirable.

Properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJUJGNSSJMED-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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